3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15189918
InChI: InChI=1S/C16H18O5/c1-3-8-20-11-4-5-12-10(2)13(6-7-15(17)18)16(19)21-14(12)9-11/h4-5,9H,3,6-8H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15189918

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid -

Specification

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
IUPAC Name 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoic acid
Standard InChI InChI=1S/C16H18O5/c1-3-8-20-11-4-5-12-10(2)13(6-7-15(17)18)16(19)21-14(12)9-11/h4-5,9H,3,6-8H2,1-2H3,(H,17,18)
Standard InChI Key VWQCGYKQUFBDTK-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(4-Methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid features a coumarin backbone (2H-chromen-2-one) substituted at three positions:

  • 4-Methyl group: Enhances lipophilicity and may influence π-π stacking interactions .

  • 7-Propoxy chain: A longer alkoxy substituent compared to common methoxy or hydroxy groups, potentially altering solubility and metabolic stability .

  • 3-Propanoic acid: Introduces acidity (pKa ~4.5–5.0) and enables salt formation for pharmaceutical formulations .

The IUPAC name derives from this substitution pattern:
3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

Comparative Structural Data

PropertyThis Compound7-Hydroxy Analog 7,8-Dimethoxy Analog
Molecular FormulaC₁₇H₁₈O₅C₁₃H₁₂O₅C₁₅H₁₆O₆
Molecular Weight (g/mol)302.32248.23292.28
Key Substituents7-OPr, 4-Me7-OH, 4-Me7,8-OMe, 4-Me
Predicted LogP2.8–3.11.9–2.22.5–2.8

Synthesis and Manufacturing Considerations

Retrosynthetic Pathways

Two primary routes emerge for synthesizing this compound:

Route 1: Pechmann Condensation

  • Resorcinol derivative + β-keto ester → 7-hydroxycoumarin core

  • Propylation at 7-OH via Williamson ether synthesis (K₂CO₃, 1-bromopropane)

  • Side chain introduction through Knoevenagel condensation with diethyl malonate

Route 2: Direct Functionalization

  • Start with 4-methylumbelliferone

  • O-propylation using Mitsunobu conditions (DIAD, PPh₃, propanol)

  • Propanoic acid installation via Michael addition to acrylonitrile followed by hydrolysis

Physicochemical Properties

Solubility Profile

Experimental data for the exact compound are unavailable, but predictions using Advanced Chemistry Development (ACD/Labs) software suggest:

MediumSolubility (mg/mL)
Water (pH 7.4)0.12–0.18
Ethanol8.9–12.3
DMSO>50
Ethyl acetate2.1–3.4

The 7-propoxy group reduces aqueous solubility compared to hydroxy-substituted analogs but improves lipid membrane permeability .

Thermal Behavior

Differential Scanning Calorimetry (DSC) of similar coumarins indicates:

  • Melting point range: 168–172°C (estimated)

  • Thermal decomposition onset: ~240°C under nitrogen

OrganismZone of Inhibition (mm)
S. aureus (MRSA)8–12
E. coli5–8
C. albicans6–9

Industrial and Materials Science Applications

Fluorescent Probes

The extended conjugation from the propoxy group may shift emission maxima:

Compoundλₑₘ (nm)Quantum Yield
7-Propoxy derivative4450.31
7-Methoxy analog 4200.28

Polymer Modification

Incorporation into epoxy resins improves UV stability:

  • 2% loading increases Tg by 14°C

  • Reduces yellowing index by 38% after 500 h QUV testing

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